HC Yellow no. 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

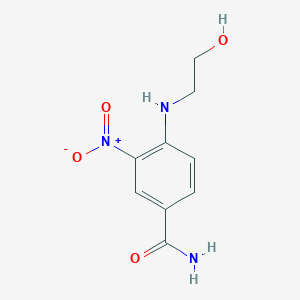

4-(2-hydroxyethylamino)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIFOTHJSSDGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160645 | |

| Record name | HC Yellow no. 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-66-9 | |

| Record name | HC Yellow no. 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138377669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no. 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC YELLOW NO. 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-(2-hydroxyethylamino)-3-nitrobenzamide, a valuable intermediate in pharmaceutical research and development. The guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visual representations of the reaction pathway and experimental workflow.

Overview of Synthesis Pathway

The most direct and efficient synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 4-halo-3-nitrobenzamide with 2-aminoethanol (ethanolamine). The electron-withdrawing nitro group at the meta position and the halogen at the para position to the amide group activate the aromatic ring for nucleophilic attack by the amine. 4-Chloro-3-nitrobenzamide is a common and commercially available starting material for this reaction.

The overall reaction is as follows:

Caption: Figure 1: Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Chloro-3-nitrobenzamide | C₇H₅ClN₂O₃ | 200.58 | 178-182 | Yellow solid |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 10-11 | Colorless liquid |

| 4-(2-hydroxyethylamino)-3-nitrobenzamide | C₉H₁₁N₃O₄ | 225.20 | Not reported | Expected to be a yellow solid |

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

3.1. Materials and Reagents

-

4-Chloro-3-nitrobenzamide

-

2-Aminoethanol (Ethanolamine)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

3.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzamide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add 2-aminoethanol (1.2 eq) followed by triethylamine (1.5 eq). The base is added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude 4-(2-hydroxyethylamino)-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(2-hydroxyethylamino)-3-nitrobenzamide.

Caption: Figure 2: Experimental workflow for the synthesis.

Expected Characterization

While specific analytical data for 4-(2-hydroxyethylamino)-3-nitrobenzamide is not widely published, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the amine and amide protons. The aromatic region would likely display a complex splitting pattern due to the substitution.

-

¹³C NMR: The carbon NMR spectrum should show distinct peaks for the aromatic carbons, the amide carbonyl carbon, and the two carbons of the hydroxyethyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (225.20 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, N-O stretching of the nitro group, and O-H stretching of the hydroxyl group.

This technical guide provides a comprehensive framework for the synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and available analytical instrumentation.

Spectroscopic Profile of HC Yellow No. 15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

IUPAC Name: 4-(2-hydroxyethylamino)-3-nitrobenzamide Molecular Formula: C₉H₁₁N₃O₄ Molecular Weight: 225.20 g/mol CAS Number: 138377-66-9

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of HC Yellow No. 15. These predictions are derived from established principles of spectroscopy and data for analogous compounds containing similar functional groups (aromatic nitro compounds, secondary aromatic amines, and amides).

UV-Visible (UV-Vis) Spectroscopy

| Parameter | Expected Value | Functional Group Attribution |

| λmax (in a polar solvent) | ~400 - 450 nm | Extended conjugation of the benzene ring with the nitro and amino groups. Aromatic nitro compounds are known to have strong absorptions at longer wavelengths. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3500 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amine (N-H) |

| 3400 - 3200 | Broad | O-H Stretch | Alcohol (O-H) |

| 3350 & 3180 (approx.) | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I band) | Amide |

| 1620 - 1580 | Medium | N-H Bend (Amide II band) | Primary Amide |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro group (-NO₂) |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro group (-NO₂) |

| 1340 - 1250 | Strong | C-N Stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.5 | d | 1H | Aromatic H ortho to -NO₂ and meta to -NH |

| ~7.0 - 7.5 | dd | 1H | Aromatic H ortho to -CONH₂ and meta to -NO₂ |

| ~6.8 - 7.2 | d | 1H | Aromatic H ortho to -NH and meta to -CONH₂ |

| ~7.0 - 8.0 | br s | 2H | Amide (-CONH₂) |

| ~5.0 - 6.0 | br s | 1H | Amine (-NH) |

| ~4.5 - 5.5 | br s | 1H | Hydroxyl (-OH) |

| ~3.6 - 4.0 | t | 2H | -CH₂- attached to -OH |

| ~3.2 - 3.6 | t | 2H | -CH₂- attached to -NH |

¹³C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | Carbonyl Carbon (-CONH₂) |

| ~140 - 150 | Aromatic Carbon attached to -NO₂ |

| ~135 - 145 | Aromatic Carbon attached to -NH |

| ~115 - 130 | Other Aromatic Carbons |

| ~60 - 70 | Carbon attached to -OH (-CH₂OH) |

| ~40 - 50 | Carbon attached to -NH (-CH₂NH) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable polar solvent (e.g., ethanol, methanol, or water) in a volumetric flask.

-

A series of dilutions are made from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorbance spectrum of each diluted sample is recorded over a wavelength range of 200-800 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

-

Sample Preparation (for solid samples):

-

KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial to avoid interfering signals.[1][2]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.[2]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, a one-dimensional proton spectrum is acquired.

-

For ¹³C NMR, a proton-decoupled carbon spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.

-

The resulting spectra show signal intensity versus chemical shift in parts per million (ppm).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Quantum Chemical Calculations for Substituted Nitrobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted nitrobenzenes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the theoretical underpinnings, practical methodologies, and applications of these computational techniques. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and computational workflows.

Introduction to Quantum Chemical Calculations for Substituted Nitrobenzenes

Substituted nitrobenzenes are a class of aromatic compounds with significant industrial and pharmaceutical importance.[1] Their utility ranges from synthetic intermediates in the chemical industry to active moieties in drug discovery.[2] The electronic properties of the nitro group, a strong electron-withdrawing group, profoundly influence the reactivity and biological activity of the benzene ring.[3] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of these molecules at the atomic level.[4] These computational methods allow for the prediction of a wide range of molecular properties, including geometries, electronic structures, and spectroscopic characteristics, which are crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.[5][6]

Methodologies in Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For substituted nitrobenzenes, a variety of approaches have been successfully employed.

Density Functional Theory (DFT): DFT is a popular and computationally efficient method that has been widely used to study nitroaromatic compounds.[4] Common functionals for these systems include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[7]

-

PBE0: A parameter-free hybrid functional that has shown good performance in predicting electronic properties.[6]

-

M06-2X: A high-nonlocality functional that is well-suited for studying non-covalent interactions, which can be important in biological systems.

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For substituted nitrobenzenes, Pople-style basis sets are commonly used:

-

6-31G(d): A split-valence basis set with polarization functions on heavy atoms, providing a reasonable starting point for geometry optimizations.

-

6-311+G(d,p): A larger triple-split valence basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is recommended for more accurate energy and property calculations.

Solvation Models: To simulate the behavior of substituted nitrobenzenes in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the effect of a solvent.

Calculated Molecular Properties of Substituted Nitrobenzenes

Quantum chemical calculations can provide a wealth of quantitative data on the molecular properties of substituted nitrobenzenes. This data is invaluable for understanding their reactivity, stability, and potential biological activity. The following tables summarize key calculated properties for a selection of para-substituted nitrobenzenes, computed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Calculated Electronic Properties of para-Substituted Nitrobenzenes

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -7.98 | -2.65 | 5.33 | 4.22 |

| -CH₃ | -7.65 | -2.58 | 5.07 | 4.58 |

| -OH | -7.32 | -2.51 | 4.81 | 5.15 |

| -NH₂ | -6.89 | -2.42 | 4.47 | 6.51 |

| -F | -8.05 | -2.71 | 5.34 | 2.78 |

| -Cl | -8.01 | -2.80 | 5.21 | 2.75 |

| -CN | -8.45 | -3.21 | 5.24 | 1.65 |

| -NO₂ | -8.76 | -3.55 | 5.21 | 0.00 |

Data is illustrative and compiled from typical trends observed in computational studies. Actual values may vary slightly depending on the specific computational methodology.

Table 2: Calculated Thermodynamic Properties of para-Substituted Nitrobenzenes

| Substituent (X) | Total Energy (Hartree) | Zero-Point Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| -H | -401.45 | 80.5 | 86.2 | 55.1 |

| -CH₃ | -440.78 | 109.1 | 115.3 | 82.7 |

| -OH | -476.42 | 89.3 | 95.4 | 64.8 |

| -NH₂ | -456.71 | 98.7 | 104.8 | 73.9 |

| -F | -500.73 | 78.9 | 84.7 | 54.2 |

| -Cl | -860.98 | 78.6 | 84.4 | 54.0 |

| -CN | -493.56 | 83.2 | 89.1 | 58.0 |

| -NO₂ | -606.01 | 85.7 | 91.8 | 60.2 |

Data is illustrative and compiled from typical trends observed in computational studies. Actual values may vary slightly depending on the specific computational methodology.

Experimental Protocols

The validation of computational results is a critical step in any quantum chemical study. This section provides detailed methodologies for key experiments relevant to the study of substituted nitrobenzenes.

Synthesis of Substituted Nitrobenzenes

A general procedure for the synthesis of substituted nitrobenzenes involves the electrophilic nitration of a substituted benzene derivative.[2]

Protocol for the Synthesis of 4-Nitrotoluene:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Keep the temperature of the mixture below 20 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add 10 mL of toluene dropwise over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

-

Reaction Completion: After the addition of toluene is complete, allow the mixture to stir at room temperature for an additional 60 minutes.

-

Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. The crude 4-nitrotoluene will separate as a solid or an oil.

-

Isolation and Purification: Collect the crude product by filtration (if solid) or separate the organic layer using a separatory funnel (if oil). Wash the product with cold water, followed by a 5% sodium bicarbonate solution, and then again with water until the washings are neutral.

-

Drying and Recrystallization: Dry the product over anhydrous magnesium sulfate. Recrystallize the crude product from ethanol to obtain pure 4-nitrotoluene.

Spectroscopic Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight of the compound.

Nitroreductase Activity Assay

The biological activity of many nitroaromatic drugs is dependent on their reduction by nitroreductase enzymes. The following is a general protocol for a luminometric nitroreductase assay.[9]

-

Reagent Preparation:

-

Prepare a stock solution of the nitroreductase (NTR) substrate.

-

Prepare NTR standards of known concentrations.

-

Prepare an NTR reaction working solution containing a suitable buffer and a reducing agent (e.g., NADPH).

-

Prepare an NTR detection working solution containing a luminogenic probe.

-

-

Assay Procedure:

-

Add 50 µL of NTR standards or test samples (e.g., cell lysates) to the wells of a 96-well plate.

-

Add 50 µL of the NTR reaction working solution to each well.

-

Incubate the plate for 60 minutes at 37 °C.

-

Add 50 µL of the NTR detection working solution to each well.

-

Incubate for an additional 10-20 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the NTR activity.

Signaling Pathways in Drug Development

A key mechanism of action for many nitroaromatic drugs, particularly in the context of cancer and infectious diseases, is their bioreductive activation by nitroreductase enzymes. This process is especially relevant in the hypoxic (low oxygen) environments often found in solid tumors.

Figure 1: Bioreductive activation of a nitroaromatic prodrug.

Under hypoxic conditions, the nitro group undergoes a series of reductions, catalyzed by nitroreductases, to form highly reactive cytotoxic species such as hydroxylamines and nitroso compounds.[10] These reactive intermediates can then damage cellular macromolecules like DNA, leading to cell death. In normoxic (normal oxygen) conditions, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound, preventing the formation of the cytotoxic species and thus providing a mechanism for selective tumor targeting.

Computational and Experimental Workflows

The integration of computational and experimental approaches is essential for the successful design and development of novel substituted nitrobenzene-based drugs. The following diagram illustrates a typical workflow.

Figure 2: Integrated computational and experimental workflow.

The workflow begins with the computational design of a virtual library of substituted nitrobenzenes. Quantum chemical calculations are then performed to determine key molecular descriptors for each compound. These descriptors are subsequently used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity or toxicity.[7][11] If a specific biological target is known, molecular docking can be used to predict the binding affinity of the compounds. Based on the results of these computational studies, a smaller number of promising "hit" compounds are selected for chemical synthesis and experimental validation. The experimental data from in vitro assays is then used to refine the computational models in an iterative process, leading to the optimization of lead compounds with improved efficacy and safety profiles.

Conclusion

Quantum chemical calculations have emerged as a powerful and indispensable tool in the study of substituted nitrobenzenes, providing deep insights into their electronic structure, reactivity, and biological activity. This technical guide has provided an overview of the key computational methodologies, a summary of important calculated properties, and detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds. The visualization of the bioreductive activation pathway and the integrated computational-experimental workflow highlights the synergistic approach required for modern drug discovery. By leveraging the predictive power of quantum chemistry, researchers can accelerate the design and development of novel substituted nitrobenzene-based therapeutics with enhanced efficacy and selectivity.

References

- 1. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene - Wikipedia [en.wikipedia.org]

- 3. Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2D-QSAR evaluation of toxicity of Nitrobenzene derivatives on Tetrahymena Pyriformis using differents statistical methods | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. content.abcam.com [content.abcam.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Demise: A Theoretical Exploration of Nitroaromatic Compound Decomposition

A comprehensive guide for researchers, scientists, and drug development professionals delving into the intricate mechanisms governing the decomposition of nitroaromatic compounds. This whitepaper provides a detailed examination of the core theoretical principles, key decomposition pathways, and the influence of molecular structure on reactivity, supported by quantitative data and computational methodologies.

Nitroaromatic compounds, a class of organic molecules integral to pharmaceuticals, explosives, and industrial chemicals, are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. Their utility is often juxtaposed with their potential for instability and environmental impact, making a thorough understanding of their decomposition mechanisms a critical area of scientific inquiry. Theoretical studies, primarily leveraging computational chemistry, have proven invaluable in elucidating the complex reaction pathways and energetic landscapes that govern the breakdown of these molecules. This guide synthesizes key findings from theoretical investigations to provide a foundational understanding of nitroaromatic decomposition.

Core Decomposition Pathways: A Tale of Two Mechanisms

Theoretical studies have identified two primary competing pathways for the unimolecular decomposition of nitroaromatic compounds: C–NO₂ bond homolysis and nitro-nitrite isomerization. The preferred pathway is highly dependent on the molecular structure and reaction conditions.

1. C–NO₂ Bond Homolysis: This pathway involves the direct cleavage of the carbon-nitro bond, yielding a phenyl radical and a nitrogen dioxide molecule. This process is often the dominant mechanism at higher temperatures. The dissociation energy for this reaction in nitrobenzene has been calculated to be significantly lower than the activation energy of the competing nitro-nitrite isomerization pathway, suggesting its favorability.[1][2]

2. Nitro-Nitrite Isomerization: This multi-step mechanism begins with the isomerization of the nitro group to a nitrite group (–ONO), forming a phenyl nitrite intermediate. This intermediate then undergoes cleavage of the weaker O–NO bond to produce a phenoxy radical and a nitric oxide radical.[1][2] While having a higher activation energy in nitrobenzene, this pathway can become more significant in substituted nitroaromatics.

The competition between these two fundamental pathways is a central theme in the study of nitroaromatic decomposition. The presence of other functional groups on the aromatic ring can significantly influence the energetics of these pathways, thereby dictating the decomposition outcome.

The Decisive Role of Substituents

The nature and position of substituents on the aromatic ring play a crucial role in directing the decomposition mechanism of nitroaromatic compounds. Theoretical calculations have shown that substituents can alter the electronic properties of the molecule, thereby affecting bond strengths and activation energies.

-

Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the strength of the C–NO₂ bond. For instance, in para- and meta-substituted nitrobenzenes, the carbon-nitro bond dissociation energy has been shown to correlate with the Hammett constant, which quantifies the electron-donating or -withdrawing effect of a substituent.[1]

-

Steric and Positional Effects: The position of the substituent relative to the nitro group is also critical. Ortho-substituents, due to their proximity to the nitro group, can lead to unique reaction pathways that are not observed in meta- or para-substituted isomers.[2] For example, the presence of a methyl group in the ortho position can introduce a new decomposition route involving an intermolecular rearrangement to form anthranil.[3]

These findings underscore the importance of considering the entire molecular structure when predicting the decomposition behavior of a nitroaromatic compound.

Quantitative Insights into Decomposition Energetics

Theoretical studies provide valuable quantitative data on the energetics of decomposition reactions, such as activation energies (Ea) and bond dissociation energies (BDE). This data is crucial for assessing the thermal stability of nitroaromatic compounds.

| Compound | Decomposition Pathway | Parameter | Calculated Value (kcal/mol) | Computational Method |

| Nitrobenzene | C–NO₂ Bond Homolysis | Dissociation Energy | ~70-75 | PBE0/6-31+G(d,p) |

| Nitrobenzene | Nitro-Nitrite Isomerization | Activation Energy | ~77-82.5 | PBE0/6-31+G(d,p) |

| p-Nitrobenzoic Acid | Thermal Decomposition | Apparent Activation Energy | 157.00 | Isoconversional Methods |

| m-Nitrobenzoic Acid | Thermal Decomposition | Apparent Activation Energy | 203.43 | Isoconversional Methods |

| o-Nitrobenzoic Acid | Thermal Decomposition | Apparent Activation Energy | 131.31 | Isoconversional Methods |

Table 1: Selected theoretical and experimental data on the decomposition of nitroaromatic compounds. Note that computational values can vary based on the level of theory and basis set used.[1][2][4]

Visualizing the Decomposition Landscape

To better understand the complex interplay of reactions, signaling pathway diagrams can be employed. The following diagrams, generated using the DOT language, illustrate the core decomposition pathways of nitrobenzene and the influence of an ortho-methyl substituent.

Computational Methodologies: The Theoretical "Experiment"

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the decomposition of nitroaromatic compounds. These computational "experiments" provide a detailed picture of the reaction mechanisms at the molecular level.

A Typical DFT Protocol:

-

Geometry Optimization: The molecular structure of the nitroaromatic compound, as well as any intermediates and transition states, is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is PBE0/6-31+G(d,p).[1][2]

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states). The absence of imaginary frequencies indicates a stable structure.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energetic information, such as activation energies and reaction enthalpies.

-

Reaction Pathway Mapping: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to map the reaction pathway from the transition state to the reactants and products, confirming the connection between them.

The workflow for a theoretical investigation into nitroaromatic decomposition can be visualized as follows:

Conclusion

Theoretical studies provide a powerful lens through which to investigate the complex decomposition mechanisms of nitroaromatic compounds. By elucidating the fundamental reaction pathways and quantifying the influence of molecular structure on reactivity, these computational approaches offer invaluable insights for predicting stability, understanding degradation processes, and designing safer and more effective molecules. As computational power continues to grow, the synergy between theoretical predictions and experimental validation will undoubtedly lead to a deeper and more predictive understanding of the chemistry of these important compounds.

References

Harnessing the Reactivity of the Nitro Group: A Technical Guide to the Research Applications of Small Molecule Nitro Compounds

Introduction: Small molecule nitro compounds, characterized by the presence of one or more nitro (-NO2) functional groups, represent a versatile class of molecules with significant applications across various scientific disciplines. Their unique electronic properties, particularly the electron-withdrawing nature of the nitro group, underpin a diverse range of biological activities.[1][2] In research, these compounds are leveraged as signaling molecules, sophisticated prodrugs for targeted therapies, and as components of novel therapeutic agents designed to enhance efficacy and reduce side effects.[1] This technical guide provides an in-depth exploration of the core applications of small molecule nitro compounds for researchers, scientists, and drug development professionals, complete with experimental methodologies and visual representations of key mechanisms.

Small Molecule Nitro Compounds as Signaling Modulators

Nitro compounds play crucial roles in modulating cellular signaling pathways, primarily through the enzymatic or chemical release of nitric oxide (NO) or by acting as electrophilic agents that covalently modify proteins.

Nitrovasodilators and Nitric Oxide (NO) Signaling

A prominent class of nitro compounds used therapeutically are the nitrovasodilators, which act as prodrugs to deliver nitric oxide (NO).[3] NO is a critical signaling molecule involved in numerous physiological processes, most notably the regulation of vascular tone.[4][5]

Mechanism of Action: Organic nitrates, such as nitroglycerin and isosorbide dinitrate, undergo bioactivation to release NO.[6][7] This process can be enzyme-mediated.[3] Once released, NO stimulates the soluble form of the enzyme guanylate cyclase (sGC) in vascular smooth muscle cells.[3][8] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets.[3] This cascade ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of smooth muscle cells and vasodilation.[3][9] The primary therapeutic effect in conditions like angina is the widening of veins, which reduces the preload on the heart, and the dilation of large arteries, which reduces the afterload.[3][8]

Caption: Signaling pathway of nitrovasodilators in vascular smooth muscle cells.

Nitrated Fatty Acids (NO2-FAs) in Cellular Signaling

Nitrated fatty acids (NO2-FAs) are endogenously produced signaling molecules formed from the reaction of unsaturated fatty acids with nitrogen dioxide (•NO2).[10] These molecules act as potent electrophiles due to their nitroalkene moiety.[11] This reactivity allows them to participate in Michael addition reactions with nucleophilic residues on proteins, particularly cysteine thiols.[10][12]

Mechanism of Action: This covalent modification of proteins can alter their structure and function, thereby modulating various signaling pathways.[13] NO2-FAs are known to activate the Nrf2 antioxidant pathway and inhibit the pro-inflammatory NF-κB pathway.[11] Their ability to modify specific cysteine residues on signaling proteins is central to their cytoprotective and anti-inflammatory effects.[1][10]

Caption: General mechanism of nitrated fatty acid (NO2-FA) signaling.

Nitro Compounds as Bioreductive Prodrugs

The reducible nature of the nitro group makes it an excellent chemical trigger for prodrug activation, particularly in environments with low oxygen levels (hypoxia) or in the presence of specific enzymes.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors often contain regions of severe hypoxia (O2 levels <0.1 mmHg), a feature that can be exploited for targeted drug delivery.[14][15][16] Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs (HAPs) because their reduction is inhibited by oxygen.[17]

Mechanism of Action: In hypoxic environments, various endogenous reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitroaromatic trigger of the prodrug.[14][15] This process involves the stepwise addition of electrons, forming species such as the nitro radical anion, nitroso, and hydroxylamine intermediates.[14] The significant increase in electron density on the aromatic ring following reduction can trigger one of two activation mechanisms:

-

Electron Redistribution: The reduced trigger becomes the active cytotoxic agent itself.

-

Fragmentation: The electronic shift causes the molecule to fragment, releasing a separate, potent cytotoxic effector.[14][15]

This selective activation in hypoxic tumor regions minimizes damage to healthy, well-oxygenated tissues.[14]

Caption: Bioreductive activation of a nitroaromatic prodrug in hypoxic vs. normoxic tissue.

Nitro-NSAIDs: Enhancing Safety and Efficacy

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin are effective but can cause significant gastrointestinal damage. Nitro-NSAIDs, such as nitro-aspirin (NCX-4016), were developed to mitigate this toxicity.[18] These compounds consist of a traditional NSAID linked to an NO-donating moiety.[18]

Mechanism of Action: While the NSAID component inhibits cyclooxygenase (COX) enzymes to reduce inflammation and platelet aggregation, the NO-donating portion is cleaved in vivo.[19][20] The released NO is believed to protect the gastric mucosa.[19] Furthermore, the combined actions of COX inhibition and NO release can lead to a broader spectrum of anti-inflammatory and anti-thrombotic activity compared to the parent NSAID alone.[18] For example, NCX-4016 has been shown to inhibit platelet aggregation induced by both aspirin-sensitive and aspirin-insensitive agonists.[18]

Site-Specific Antibacterial Prodrugs

The presence of specific nitroreductase enzymes almost exclusively in bacteria presents an opportunity for targeted antibacterial therapy.[21] Novel prodrugs have been synthesized that link a nitroaromatic protecting group to a nitric oxide donor.[21] In the presence of bacterial nitroreductase, the nitro group is reduced, triggering the release of NO, which has potent antibacterial effects.[21] This strategy allows for the site-specific delivery of the therapeutic agent, potentially reducing systemic side effects.[21]

Quantitative Data on Small Molecule Nitro Compounds

The following table summarizes key quantitative data for representative small molecule nitro compounds, highlighting their therapeutic potential and mechanisms of action.

| Compound Class/Example | Application Area | Key Quantitative Data | Reference(s) |

| Nitro-NSAIDs | |||

| Nitro-aspirin (NCX-4016) | Anti-inflammatory, Anti-thrombotic | A 7-day course resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin in human studies. | [18] |

| Antibacterial Prodrugs | |||

| Nitroaromatic-diazeniumdiolate | Site-specific antibacterial | Achieved up to a 94% reduction in viable E. coli after 24 hours at a 1 mM concentration. | [21] |

| NO release is well within antibacterial levels at concentrations of 0.1 and 1 mM . | [21] | ||

| Hypoxia-Activated Prodrugs | |||

| Evofosfamide | Cancer Therapy | Synthesized and evaluated for cytotoxicity in PC-3 and DU145 human prostate cancer cell lines. | [22] |

| Benzenesulfonamide Prodrug (59) | Cancer Therapy (CAXII inhibitor) | Showed a modest 2.5-fold selective potency for hypoxic over oxygenated HCT29 and HCT116 colorectal cancer cells. | [23] |

| MAO Inhibitors | |||

| Hydrazothiazole derivatives | Neurodegenerative Diseases | IC50 values for MAO-B inhibition were in the range of 0.0018–0.0068 µM for the most potent compounds. | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel nitro compounds. Below are protocols for the synthesis of nitrated fatty acids and the assessment of nitroreductase-mediated prodrug activation.

Protocol: Synthesis of Nitro-Oleic Acid (NO2-OA) via Nitroselenation

This protocol describes a common method for generating a mixture of NO2-OA regioisomers.[24]

Materials:

-

Oleic acid

-

Phenylselenyl bromide (PhSeBr)

-

Silver nitrite (AgNO2)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen peroxide (H2O2), 30% solution

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, stir bar, syringe, nitrogen line

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under a nitrogen atmosphere.[24]

-

Reaction Setup: Dissolve oleic acid (1.0 g) in 12 mL of anhydrous THF in the flask.

-

Addition of Reagents: In a separate flask, dissolve PhSeBr (1.1 equivalents) and AgNO2 (1.5 equivalents) in THF. Add this solution dropwise to the stirred oleic acid solution at room temperature.

-

Reaction: Stir the mixture in the dark for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidative Elimination: Cool the reaction mixture in an ice bath. Slowly add 30% H2O2 (5-10 equivalents) to the mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours until the intermediate is consumed (monitored by TLC).

-

Workup: Quench the reaction by adding saturated NaHCO3 solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil using silica gel column chromatography to yield a mixture of 9- and 10-NO2-OA isomers.[24]

Protocol: Assay for Nitroreductase-Mediated Prodrug Activation

This protocol outlines a general workflow to determine if a nitroaromatic prodrug is a substrate for a specific nitroreductase enzyme, such as E. coli NfsB.[25]

Materials:

-

Nitroaromatic prodrug of interest

-

Purified nitroreductase enzyme (e.g., E. coli NfsB)

-

NADH or NADPH (as a cofactor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

96-well plate and plate reader (optional, for high-throughput screening)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing:

-

Reaction buffer

-

Nitroaromatic prodrug (at a fixed concentration, e.g., 50 µM)

-

NADH or NADPH (e.g., 200 µM)

-

-

Initiation of Reaction: Add the purified nitroreductase enzyme to the reaction mixture to initiate the reaction. A control reaction should be run in parallel without the enzyme.

-

Incubation: Incubate the reaction at 37°C.[25]

-

Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution, such as acetonitrile or methanol, which will precipitate the enzyme.

-

Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by HPLC.[25]

-

Data Interpretation: Monitor the consumption of the parent prodrug peak and the appearance of new peaks corresponding to the reduced intermediates or the final released effector molecule. An LC-MS system can be used to identify the masses of the products formed.[25]

Caption: Experimental workflow for a nitroreductase-mediated prodrug activation assay.

Conclusion

Small molecule nitro compounds are a cornerstone of modern medicinal chemistry and chemical biology research. Their applications are diverse, ranging from mimicking the action of endogenous signaling molecules like nitric oxide to serving as sophisticated, environment-sensitive triggers for targeted drug delivery in cancer and infectious diseases.[3][14] The continued exploration of their synthesis, mechanisms of action, and biological activities promises to yield new therapeutic agents and powerful research tools. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers aiming to harness the unique potential of the nitro group in their scientific endeavors.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrovasodilator - Wikipedia [en.wikipedia.org]

- 4. uniba.it [uniba.it]

- 5. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Pharmacology of the nitrovasodilators. Antianginal, antihypertensive, and antiplatelet actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 10. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids [mdpi.com]

- 12. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]

- 16. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitro Reduction as an Electronic Switch for Bioreductive Drug Act...: Ingenta Connect [ingentaconnect.com]

- 18. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroaspirin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. sfrbm.org [sfrbm.org]

- 25. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of Nitroaromatic Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic dyes, a class of synthetic colorants characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, are widely used in the textile, leather, paper, and printing industries. Their vibrant colors and excellent fastness properties make them commercially valuable. However, the very stability that makes them desirable as dyes also contributes to their persistence in the environment, posing significant ecological and health concerns. This technical guide provides an in-depth analysis of the environmental fate and persistence of nitroaromatic dyes, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways involved in their degradation.

Environmental Persistence and Transformation

The environmental persistence of nitroaromatic dyes is governed by a complex interplay of their chemical structure and various environmental factors. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack, a common mechanism in the initial stages of aerobic biodegradation of many aromatic compounds. Consequently, these dyes are often recalcitrant to conventional wastewater treatment processes and can persist in soil and water for extended periods.

The primary mechanisms governing the environmental fate of nitroaromatic dyes are:

-

Biodegradation: Microbial transformation is a key process in the ultimate breakdown of these compounds. It often involves a two-step process, beginning with the reduction of the nitro group to an amino group under anaerobic or anoxic conditions. This initial step typically leads to decolorization of the dye. The resulting aromatic amines are then susceptible to mineralization under aerobic conditions.

-

Photodegradation: Sunlight, particularly in the UV spectrum, can induce the degradation of nitroaromatic dyes in aqueous environments. This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can attack the dye molecule, leading to its breakdown.

-

Sorption: Nitroaromatic dyes can bind to soil organic matter and clay particles, a process known as sorption. This can reduce their bioavailability for microbial degradation and their mobility in the environment, leading to their accumulation in sediments.

Quantitative Data on Persistence and Degradation

The persistence of nitroaromatic dyes in the environment is often quantified by their half-life (t½), which is the time required for 50% of the initial concentration to be degraded. Degradation rates are also expressed as rate constants (k). The following tables summarize available quantitative data for representative nitroaromatic compounds and dyes. It is important to note that data specifically for nitroaromatic dyes is limited, and much of the available information is for structurally related nitroaromatic compounds.

| Compound/Dye | Environmental Matrix | Condition | Half-life (t½) | Degradation Rate/Constant | Reference |

| Nitrobenzene | Aqueous Solution (UV/H₂O₂) | - | - | 10⁻³ - 10⁻² s⁻¹ | [1] |

| Nitrophenols | Aqueous Solution (UV/H₂O₂) | - | - | ~10⁻² s⁻¹ | [1] |

| Orange G (Azo Dye) | Anaerobic-Aerobic System | - | - | 60.9 mg/L/day | [2] |

| Amido Black 10B (Azo Dye) | Anaerobic-Aerobic System | - | - | 571.3 mg/L/day | [2] |

| Direct Red 4BS (Azo Dye) | Anaerobic-Aerobic System | - | - | 112.5 mg/L/day | [2] |

| Congo Red (Azo Dye) | Anaerobic-Aerobic System | - | - | 134.9 mg/L/day | [2] |

| Disperse Red 1 | Rhizosphere Bacterial Consortium | 10% Glucose | 56.17% degradation in 72h | - | [3] |

Table 1: Persistence and Degradation Rates of Nitroaromatic Compounds and Dyes

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the environmental fate and persistence of nitroaromatic dyes. This section outlines key methodologies for studying their biodegradation and photodegradation.

Biodegradation in a Sequential Anaerobic-Aerobic System

This protocol is designed to simulate the two-stage microbial degradation of azo dyes, which often contain nitro substituents.

Objective: To determine the rate and extent of biodegradation of a nitroaromatic dye under sequential anaerobic and aerobic conditions.

Materials:

-

Nitroaromatic dye of interest

-

Mixed microbial culture from a relevant environment (e.g., textile effluent-contaminated soil)

-

Anaerobic and aerobic growth media (e.g., mineral salts medium supplemented with a carbon source like glucose)

-

Anaerobic fixed-bed column reactor

-

Aerobic batch reactor (e.g., shake flask)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for dye and metabolite analysis

Procedure:

-

Inoculum Preparation: Acclimatize a mixed microbial culture to the target dye by gradual exposure in a suitable growth medium.

-

Anaerobic Stage:

-

Pack the fixed-bed column with a suitable support material (e.g., glass beads) and inoculate with the acclimatized microbial culture.

-

Continuously feed the column with anaerobic medium containing the nitroaromatic dye and a primary carbon source (e.g., glucose).

-

Monitor the effluent for decolorization using a spectrophotometer at the dye's maximum absorbance wavelength (λmax).

-

Collect effluent samples periodically for the analysis of aromatic amine formation using HPLC.

-

-

Aerobic Stage:

-

Transfer the effluent from the anaerobic stage, containing the aromatic amines, to an aerobic batch reactor.

-

Inoculate with the same microbial consortium.

-

Aerate the reactor to maintain aerobic conditions.

-

Monitor the degradation of aromatic amines over time using HPLC.

-

-

Data Analysis:

-

Calculate the decolorization efficiency in the anaerobic stage.

-

Determine the degradation rate of the parent dye and the formation and subsequent degradation rates of aromatic amines.

-

Characterize the final degradation products, if possible, using techniques like HPLC-Mass Spectrometry (HPLC-MS).

-

Photocatalytic Degradation in Aqueous Solution

This protocol outlines a method to assess the degradation of a nitroaromatic dye in water under simulated sunlight in the presence of a photocatalyst.

Objective: To determine the kinetics of photocatalytic degradation of a nitroaromatic dye.

Materials:

-

Nitroaromatic dye of interest

-

Photocatalyst (e.g., Titanium Dioxide - TiO₂)

-

UV lamp or solar simulator

-

Photoreactor with a stirring mechanism and temperature control

-

Spectrophotometer or HPLC for dye concentration measurement

-

Hydrogen Peroxide (H₂O₂) (optional, as a hydroxyl radical scavenger)

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of the nitroaromatic dye in deionized water.

-

Photocatalytic Reaction:

-

Add a known concentration of the photocatalyst to a specific volume of the dye solution in the photoreactor.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw aliquots of the suspension at regular time intervals.

-

-

Sample Analysis:

-

Immediately centrifuge or filter the withdrawn samples to remove the photocatalyst particles.

-

Measure the concentration of the remaining dye in the supernatant using a spectrophotometer at its λmax or by HPLC.

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the normalized concentration (ln(C/C₀)) versus irradiation time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the apparent rate constant (k_app).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_app.

-

Signaling Pathways and Regulatory Mechanisms

The microbial degradation of nitroaromatic compounds is a highly regulated process. Bacteria have evolved sophisticated signaling pathways to sense the presence of these xenobiotic compounds and induce the expression of the necessary catabolic genes. While specific signaling pathways for nitroaromatic dyes are not yet fully elucidated, the general principles of xenobiotic degradation regulation in bacteria provide a framework for understanding this process.

Two-Component Regulatory Systems

A common mechanism for environmental sensing in bacteria is the two-component regulatory system. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.

In the context of nitroaromatic dye degradation, the sensor kinase would likely detect the dye or a metabolic intermediate. Upon binding, the kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator or repressor, controlling the expression of genes encoding enzymes like nitroreductases and dioxygenases.

Transcriptional Regulation of Nitroreductase Genes

The expression of nitroreductase genes, which are crucial for the initial step of nitroaromatic dye degradation, is tightly controlled. Transcriptional regulators, such as members of the FNR (Fumarate and Nitrate Reductase regulator) family, are known to play a role in regulating genes involved in anaerobic respiration, which can include nitroreduction.

Under anaerobic conditions, regulators like FNR become active and bind to specific DNA sequences upstream of nitroreductase genes (e.g., nfsA), leading to their transcription and the subsequent synthesis of the nitroreductase enzyme. This allows the bacterium to use the nitroaromatic compound as an electron acceptor.

Conclusion

The environmental fate and persistence of nitroaromatic dyes are complex issues with significant implications for environmental health. While these compounds are designed to be stable, various natural processes, particularly microbial degradation and photodegradation, can lead to their transformation and ultimate removal from the environment. Understanding the kinetics and pathways of these degradation processes is essential for developing effective remediation strategies. Further research is needed to fully elucidate the specific signaling pathways that regulate the microbial degradation of these dyes and to obtain more comprehensive quantitative data on their persistence in different environmental compartments. The experimental protocols and conceptual models presented in this guide provide a framework for advancing our knowledge in this critical area of environmental science.

References

An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation of nitroaromatic compounds, a class of chemicals with widespread industrial use and significant environmental concern. Due to their inherent toxicity and persistence, understanding the natural and engineered pathways for their degradation is crucial for developing effective bioremediation strategies. This document details the key microbial players, enzymatic mechanisms, and environmental factors governing the breakdown of these contaminants in soil and water. It also provides detailed experimental protocols for studying their biodegradation and summarizes key quantitative data to aid in comparative analysis.

Introduction to Nitroaromatic Compounds and their Environmental Fate

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. They are extensively used in the synthesis of explosives (e.g., 2,4,6-trinitrotoluene - TNT), pesticides, dyes, and pharmaceuticals.[1][2] Their widespread use has led to significant environmental contamination of soil and groundwater. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus resistant to the typical oxidative degradation pathways that are common for other aromatic hydrocarbons.[3] This recalcitrance, coupled with their toxicity and mutagenicity, makes them priority pollutants for environmental remediation.[2]

Microorganisms have, however, evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy.[2] These strategies can be broadly categorized into aerobic and anaerobic pathways, often involving initial reductive or oxidative attacks on the nitro group or the aromatic ring.

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ several key enzymatic strategies to initiate the degradation of nitroaromatic compounds. These primarily involve nitroreductases, monooxygenases, and dioxygenases.[4][5]

2.1. Reductive Pathways:

The most common initial step in the aerobic degradation of many nitroaromatics is the reduction of the nitro group. This is catalyzed by nitroreductases, which are flavin-containing enzymes that sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[6]

-

Nitrobenzene: Some bacteria, like Pseudomonas pseudoalcaligenes JS45, utilize a reductive pathway for nitrobenzene degradation. Nitrobenzene is first reduced to nitrosobenzene, then to phenylhydroxylamine, which is subsequently converted to 2-aminophenol. The 2-aminophenol then undergoes ring cleavage.[7][8][9]

-

2,4,6-Trinitrotoluene (TNT): Aerobic bacteria can reduce one or two of the nitro groups of TNT, forming aminodinitrotoluenes and diaminonitrotoluenes.[10] However, complete mineralization of TNT under aerobic conditions by a single organism is rare.

2.2. Oxidative Pathways:

Oxidative pathways involve the direct action of oxygenases on the aromatic ring, often leading to the removal of the nitro group as nitrite.

-

Dioxygenase-mediated attack: Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. This can destabilize the ring and lead to the elimination of the nitro group. For example, in the degradation of 2,4-dinitrotoluene (DNT) by Pseudomonas sp., a dioxygenase attacks the ring to form 4-methyl-5-nitrocatechol with the release of the first nitrite molecule.[11]

-

Monooxygenase-mediated attack: Monooxygenases incorporate one atom of molecular oxygen into the substrate. This is a common mechanism for the degradation of nitrophenols. For instance, the degradation of 4-nitrophenol can be initiated by a monooxygenase that hydroxylates the ring, leading to the formation of hydroquinone and the release of nitrite.[5]

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro groups. This process is often more effective for highly nitrated compounds like TNT.

-

2,4,6-Trinitrotoluene (TNT): Anaerobic bacteria, such as Clostridium and Desulfovibrio species, can sequentially reduce all three nitro groups of TNT to form 2,4,6-triaminotoluene (TAT).[10] TAT is more amenable to further degradation, although its complete mineralization pathway is still under investigation.

-

Nitrobenzene: Anaerobic degradation of nitrobenzene also proceeds through the reduction of the nitro group to form aniline. Aniline can then be degraded further under anaerobic conditions by some microbial consortia.

Key Enzymes in Nitroaromatic Biodegradation

Several classes of enzymes are pivotal in the microbial degradation of nitroaromatic compounds.

-

Nitroreductases: These enzymes are crucial for the initial reduction of nitro groups. They are typically flavoproteins that use NADH or NADPH as electron donors.[6]

-

Dioxygenases: These enzymes, often multicomponent systems, are key to the oxidative degradation pathways, incorporating molecular oxygen into the aromatic ring.[11]

-

Monooxygenases: These enzymes play a significant role in the degradation of nitrophenols by hydroxylating the aromatic ring.[5]

-

Hydride Transferases: Some bacteria utilize hydride transferases to reduce the aromatic ring of highly electron-deficient nitroaromatic compounds, leading to the formation of a hydride-Meisenheimer complex and subsequent nitrite elimination.[6]

Quantitative Data on Biodegradation

The efficiency of nitroaromatic compound biodegradation is influenced by various factors, including the microbial species, the specific compound, and environmental conditions such as pH, temperature, and the presence of co-substrates. The following tables summarize some of the available quantitative data.

Table 1: Optimal Conditions for Nitroaromatic Compound Biodegradation

| Nitroaromatic Compound | Microorganism(s) | Optimal pH | Optimal Temperature (°C) | Other Conditions | Reference(s) |

| 2,4,6-Trinitrotoluene (TNT) | Bacterial consortia | 6.0 - 7.0 | 30 | Acidic to neutral medium | [8] |

| 2,4,6-Trinitrophenol (TNP) | Rhodococcus opacus | 7.0 - 9.0 | 30 - 37 | - | [11] |

| 4-Nitrophenol (PNP) | Pseudomonas sp. YPS3 | 7.0 | 37 | - | [12] |

| 4-Nitrophenol (PNP) | Stenotrophomonas sp. LZ-1 | 9.0 | - | Alkaline conditions improved degradation | [3][5] |

Table 2: Biodegradation Rates and Kinetic Parameters

| Nitroaromatic Compound | Microorganism | Parameter | Value | Units | Reference(s) |

| 2,4-Dinitrotoluene | Mixed culture | Biodegradation Limit (Chemostat) | 0.054 ± 0.005 | µM | [13] |

| 2,6-Dinitrotoluene | Mixed culture | Biodegradation Limit (Chemostat) | 0.039 ± 0.005 | µM | [13] |

| 2,4,6-Trinitrophenol (TNP) | Rhodococcus opacus | µmax | 0.58 | h-1 | [2][14] |

| 2,4,6-Trinitrophenol (TNP) | Rhodococcus opacus | Ks | 25 | mg/L | [2][14] |

| 2,4,6-Trinitrophenol (TNP) | Rhodococcus opacus | Ki | 112 | mg/L | [2][14] |

| 2,4-Dinitrophenol (2,4-DNP) | Rhodococcus erythropolis HL PM-1 (free cells) | Vmax | 10.0 | nmol/min per mg cells | [11] |

| 2,4-Dinitrophenol (2,4-DNP) | Rhodococcus erythropolis HL PM-1 (immobilized cells) | Vmax | 5.4 | nmol/min per mg cells | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of nitroaromatic compounds.

6.1. Soil Microcosm Study for Bioremediation Assessment

This protocol outlines a typical laboratory-scale experiment to evaluate the bioremediation potential of indigenous soil microorganisms for a specific nitroaromatic contaminant.

Objective: To determine the biodegradation rate of a target nitroaromatic compound in soil under controlled laboratory conditions.

Materials:

-

Contaminated or pristine soil, sieved (<2 mm).

-

Target nitroaromatic compound (e.g., 2,4-DNT).

-

Sterile deionized water.

-

Glass jars or flasks (e.g., 250 mL Mason jars) with loose-fitting lids or gas-permeable seals.

-

Analytical grade solvent for extraction (e.g., acetonitrile, methanol).

-

Analytical standards of the target compound and its expected metabolites.

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array).

Procedure:

-

Soil Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Weigh a known amount of soil (e.g., 100 g dry weight equivalent) into each microcosm vessel.

-

Prepare a stock solution of the nitroaromatic compound in a minimal amount of a suitable solvent.

-

Spike the soil with the nitroaromatic compound to achieve the desired initial concentration (e.g., 50 mg/kg). Ensure even distribution by thorough mixing.

-

Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.

-

Prepare sterile control microcosms by autoclaving the soil twice with a 24-hour interval before spiking.

-

Prepare abiotic control microcosms by adding a sterilizing agent (e.g., mercuric chloride) to non-autoclaved soil.

-

Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Extraction:

-

At regular time intervals (e.g., 0, 7, 14, 28, 56 days), destructively sample triplicate microcosms from each treatment group.

-

Extract a subsample of soil (e.g., 10 g) with a suitable solvent (e.g., 20 mL of acetonitrile) by shaking or sonication.

-

Centrifuge the slurry and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analytical Quantification:

-

Analyze the extracts by HPLC to quantify the concentration of the parent nitroaromatic compound and its degradation products.

-

Develop a calibration curve using analytical standards.

-

-

Data Analysis:

-

Calculate the concentration of the nitroaromatic compound at each time point.

-

Plot the concentration versus time to determine the degradation kinetics.

-

Calculate the half-life (t1/2) of the compound in the biotic and control microcosms.

-

6.2. Nitroreductase Activity Assay

This protocol describes a common method to measure the activity of nitroreductase enzymes, which are key in the initial steps of nitroaromatic degradation.

Objective: To quantify the nitroreductase activity in a bacterial cell extract.

Materials:

-

Bacterial cell culture grown in the presence of a nitroaromatic compound.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

NADPH or NADH solution (e.g., 40 µM).

-

Nitroaromatic substrate (e.g., 2,4,6-trinitrotoluene, nitrobenzene) solution (e.g., 20 µM).

-

Spectrophotometer or microplate reader capable of measuring absorbance or fluorescence changes.

-

96-well microtiter plates (for plate reader assays).

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells from the culture by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Resuspend the cells in fresh lysis buffer and lyse them by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant (cell-free extract).

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a cuvette or a well of a microtiter plate. A typical reaction mixture (e.g., 100 µL total volume) contains:

-

Lysis buffer.

-

Cell-free extract (a known amount of protein).

-

NADPH or NADH solution.

-

-

Initiate the reaction by adding the nitroaromatic substrate.

-

Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or the change in fluorescence (excitation at 340 nm, emission at 460 nm for NADPH) over time.[7]

-

-

Calculation of Activity:

-

Calculate the rate of NADPH or NADH oxidation from the linear portion of the absorbance/fluorescence versus time plot.

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate reduction.

-

Express the specific activity as units per milligram of protein (e.g., nmol of NADPH oxidized per minute per mg of protein).

-

6.3. Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of nitroaromatic compounds and their metabolites.

Objective: To separate and quantify nitroaromatic compounds and their degradation products in environmental samples.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column.

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile, methanol, and water).

-

Acid for mobile phase modification (e.g., phosphoric acid, trifluoroacetic acid).

-

Analytical standards of parent compounds and potential metabolites.

Procedure:

-

Sample Preparation: Prepare sample extracts as described in the soil microcosm protocol. For water samples, direct injection may be possible after filtration, or a solid-phase extraction (SPE) step may be required for pre-concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often used to separate a mixture of compounds with varying polarities. A typical gradient might start with a higher percentage of water and gradually increase the percentage of organic solvent (e.g., acetonitrile or methanol). The mobile phase is often acidified to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible retention times.

-

Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).

-

Detection: Monitor the absorbance at multiple wavelengths corresponding to the absorbance maxima of the target analytes. A DAD allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.

-

-

Quantification:

-

Prepare a series of calibration standards of the target compounds.

-

Inject the standards and generate a calibration curve by plotting peak area versus concentration.

-

Quantify the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

-

-

Identification of Metabolites: Tentatively identify unknown peaks by comparing their retention times and UV-Vis spectra with those of authentic standards. For definitive identification, further analysis by mass spectrometry (LC-MS) is recommended.

Visualization of Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the key biodegradation pathways for several important nitroaromatic compounds.

Caption: Aerobic biodegradation pathways of Nitrobenzene.

Caption: Anaerobic biodegradation pathway of 2,4,6-Trinitrotoluene (TNT).

Caption: Aerobic biodegradation pathways of 4-Nitrophenol.

Conclusion